4-(2-Bromoethoxy)-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3351-60-8 |
|---|---|
Molecular Formula |
C14H13BrO |
Molecular Weight |
277.16 g/mol |
IUPAC Name |
1-(2-bromoethoxy)-4-phenylbenzene |
InChI |
InChI=1S/C14H13BrO/c15-10-11-16-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
BXSDJMLESOMGIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Bromoethoxy 1,1 Biphenyl and Its Analogues
Strategic Construction of the Biphenyl (B1667301) Ether Framework
The formation of the biphenyl ether linkage is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through carbon-oxygen (C-O) bond formation between a phenol (B47542) and an aryl halide.
Phenol-Aryl Bromide Etherification Routes
The Williamson ether synthesis is a classic and widely used method for preparing ethers, including phenol ethers. wikipedia.org This reaction involves the deprotonation of a phenol with a strong base to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. wikipedia.org For the synthesis of biaryl ethers, a modification of this approach, known as the Ullmann condensation, is often employed. The traditional Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with a phenol at elevated temperatures. wikipedia.orgrsc.org
Recent advancements have focused on developing milder and more efficient catalytic systems for this transformation. For instance, copper nanoparticle-based catalysts have been shown to promote the Ullmann coupling reaction under milder conditions and in the absence of a base. mdpi.com These nano-catalysts offer a high surface-to-volume ratio, leading to enhanced reactivity and facilitating C-O bond formation. nih.govrsc.org
Alternative Carbon-Oxygen Coupling Approaches for Biaryl Ethers
Beyond traditional methods, alternative strategies for constructing the biaryl ether linkage have been developed. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-O bonds, even with less reactive aryl ethers. acs.org These methods often utilize specialized ligands to facilitate the catalytic cycle. acs.org
Another approach involves the cross-coupling of phenols or alcohols with organoboron reagents, such as boronic acids or organotrifluoroborate salts, in the presence of a copper or palladium catalyst. acs.org These reactions can often be performed under milder conditions compared to traditional Ullmann condensations.
Introduction and Functionalization of the Bromoethoxy Chain
Once the biphenyl ether scaffold is in place, the next crucial step is the introduction of the 2-bromoethoxy group. This can be accomplished through various bromoalkylation and bromination strategies.
Bromoalkylation Strategies for Aliphatic Bromide Incorporation
Bromoalkylation involves the direct introduction of a bromoalkyl group onto the phenolic oxygen. One common method is the reaction of the corresponding phenoxide with a dihaloalkane, such as 1,2-dibromoethane (B42909). In this reaction, one bromine atom undergoes nucleophilic substitution by the phenoxide, while the other remains intact.
Alternatively, Friedel-Crafts bromoalkylation can be employed to introduce a bromoalkyl group onto an aromatic ring, although this is less direct for the synthesis of 4-(2-Bromoethoxy)-1,1'-biphenyl where the bromoethoxy group is attached to the oxygen atom. doi.org
Regioselective Bromination Techniques for Aromatic and Aliphatic Sites
Regioselective bromination is critical for selectively introducing a bromine atom at a specific position on either the aromatic rings or the aliphatic side chain. For aromatic bromination, various reagents and conditions can be employed to control the position of bromination (ortho, meta, or para) relative to existing substituents. nih.govwku.edu For instance, the bromination of phenols can be influenced by the choice of solvent, with polar solvents often leading to polysubstitution and non-polar solvents favoring monosubstitution. khanacademy.orgyoutube.com Reagents like N-bromosuccinimide (NBS) are often used for selective bromination. acs.orgnih.gov
For the synthesis of this compound, the key is the selective bromination of an alcohol precursor, such as 2-(4-biphenyloxy)ethanol. This transformation can be achieved using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Advanced Catalytic Systems in the Synthesis of Biphenyl-Ether Derivatives
The development of advanced catalytic systems has significantly impacted the synthesis of biphenyl-ether derivatives, offering higher yields, milder reaction conditions, and greater functional group tolerance.
Table 1: Examples of Catalytic Systems in Biphenyl-Ether Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| Copper Nanoparticles (CuNPs) mdpi.com | Ullmann C-O Coupling | Phenols and aryl halides | Ligand-free, mild conditions |
| Nickel/PCy₃ acs.org | Cross-coupling | Aryl ethers and Grignard reagents | Activation of unreactive C-O bonds |
| Palladium/Biaryl Phosphine Ligands organic-chemistry.org | Etherification | Aryl bromides/chlorides and alcohols | High yields, air-stable ligands |
| Copper(I) iodide/8-hydroxyquinaldine organic-chemistry.org | Hydroxylation/Etherification | Aryl halides and alcohols | One-pot synthesis of alkyl aryl ethers |
| Sulfated Copper Oxide on Alumina google.com | Etherification | Phenols and alcohols | High conversion and selectivity |
These catalytic systems have enabled the synthesis of a wide array of biphenyl and biphenyl ether derivatives with diverse functionalities. nih.govrsc.org For example, palladium-catalyzed Suzuki and Stille cross-coupling reactions are fundamental methods for constructing the biphenyl core itself. nih.gov The choice of catalyst and reaction conditions is crucial for achieving the desired regioselectivity and yield in the synthesis of complex molecules like this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck Reaction)
Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for the synthesis of biaryl compounds. youtube.com These reactions offer a broad substrate scope and generally proceed under mild conditions with high yields.
The Suzuki-Miyaura coupling reaction is a cornerstone of biphenyl synthesis, involving the reaction of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. youtube.comchemistry-online.com This method is highly valued for its tolerance of a wide range of functional groups and the commercial availability of a diverse array of boronic acids. orgsyn.org For the synthesis of a 4-substituted biphenyl skeleton, a typical Suzuki reaction would involve the coupling of a 4-substituted aryl halide with phenylboronic acid, or vice-versa. A modified Suzuki coupling has been successfully used to synthesize 4-biphenylcarboxaldehyde, demonstrating the robustness of this method for producing functionalized biphenyls. youtube.com The generation of the palladium(0) catalyst in situ from precursors like palladium acetate (B1210297) and triphenylphosphine (B44618) is a common and cost-effective approach. youtube.com
The Heck reaction , another powerful palladium-catalyzed transformation, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. google.com While not directly forming a biphenyl bond in its classic form, it can be utilized to synthesize precursors for biphenyl systems or to functionalize a pre-existing biphenyl scaffold. google.com The reaction typically employs a palladium catalyst, a base, and an aryl or vinyl halide. google.com The versatility of the Heck reaction has been demonstrated in the synthesis of various biologically active molecules and fine chemicals.
Below is a table summarizing representative conditions for palladium-catalyzed cross-coupling reactions for the synthesis of biphenyl derivatives.
| Catalyst | Base | Solvent | Temperature (°C) | Reactants | Product | Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine and various aryl boronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good youtube.com |
| Pd/C (10%) | K₂CO₃ | Water | Reflux | Phenylboronic acid and 4-iodophenol (B32979) | 4-Phenylphenol | Not specified chemistry-online.com |
| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | 1-Propanol/Water | Reflux | 4-Bromobenzaldehyde and Phenylboronic acid | 4-Biphenylcarboxaldehyde | 86.3 youtube.com |
| Pd(OAc)₂ | K₃PO₄ | DMF | 100 | 1-(2-iodophenyl)-1H-indole and hexamethyldisilane | 2-(trimethylsilyl)-1-(2-(trimethylsilyl)phenyl)-1H-indole | 81 (gram-scale) rsc.org |
Copper-Mediated Ullmann-Type Condensations
Copper-mediated reactions, particularly the Ullmann condensation, represent a classic and still valuable approach to the formation of both biaryl systems and aryl ethers.
The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halide molecules to form a symmetrical biaryl. While effective, this method often requires harsh reaction conditions, including high temperatures. A more reliable variation for creating unsymmetrical biphenyls is the Ullmann coupling of a dibrominated arene, where selectivity can be directed by other substituents. acs.org
For the synthesis of this compound, the Ullmann ether synthesis is a highly relevant and direct method for introducing the bromoethoxy group. This reaction involves the copper-catalyzed coupling of a phenol with an alkyl halide. A plausible and efficient route to the target molecule is the reaction of 4-hydroxybiphenyl with 1,2-dibromoethane in the presence of a base. This reaction follows the principles of the Williamson ether synthesis, where the phenoxide of 4-hydroxybiphenyl acts as a nucleophile. masterorganicchemistry.comwikipedia.org A similar procedure has been reported for the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, where 4-bromo-4'-hydroxybiphenyl (B1266404) was reacted with 1-iodopentane.
The following table presents examples of Ullmann-type reactions for the synthesis of biphenyl derivatives and aryl ethers.
| Catalyst | Base | Solvent | Temperature (°C) | Reactants | Product | Yield (%) |
| Copper | Not specified | Not specified | High | Two molecules of an aryl halide | Symmetrical biaryl | Varies |
| Copper | Not specified | Not specified | High | Dibrominated arene | Chiral biphenyl | 82 acs.org |
| Not specified (implied base) | K₂CO₃ | 2-Butanone | Reflux | 4-bromo-4'-hydroxybiphenyl and 1-iodopentane | 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl | 88 |
| CuCl₂ | KOH | DMSO/H₂O | 120 | Aryl halide and Ethylene glycol | Phenols (from hydroxylation) | Varies chemicalbook.com |
Exploration of Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be strategically designed using either convergent or divergent approaches, which offer different advantages in terms of efficiency and the potential for creating analogues.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For this compound, a convergent approach would typically involve the synthesis of the 4-hydroxybiphenyl core first, followed by the attachment of the 2-bromoethoxy side chain.
Pathway 1 (Convergent):
Biphenyl Core Formation: Synthesize 4-hydroxybiphenyl using a Suzuki-Miyaura coupling between 4-iodophenol and phenylboronic acid. chemistry-online.com
Etherification: React the resulting 4-hydroxybiphenyl with 1,2-dibromoethane via a Williamson ether synthesis to yield this compound. masterorganicchemistry.comwikipedia.org
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. This approach is particularly useful for creating a library of analogues of the target compound.
Pathway 2 (Divergent):
Functionalized Precursor Synthesis: Synthesize a key intermediate such as 4-bromobiphenyl (B57062). This can be achieved through methods like the Gomberg-Bachmann reaction of p-bromoaniline. orgsyn.org
Diversification:
Route A (to target): Couple 4-bromobiphenyl with a suitable boronic acid derivative containing the bromoethoxy moiety via a Suzuki-Miyaura reaction.
Route B (to analogues): React 4-bromobiphenyl with a variety of different boronic acids to generate a library of 4-substituted biphenyl analogues.
The choice between these pathways depends on the specific research goals. A convergent approach is often more efficient for the synthesis of a single target molecule, while a divergent strategy is ideal for structure-activity relationship studies where multiple analogues are required.
Chemical Reactivity and Mechanistic Investigations of 4 2 Bromoethoxy 1,1 Biphenyl
Nucleophilic Substitution Reactions at the Bromoethoxy Moiety
Nucleophilic substitution reactions involving the bromoethoxy group of 4-(2-bromoethoxy)-1,1'-biphenyl are fundamental to its chemical behavior. These reactions can proceed through different mechanistic pathways, primarily SN1 and SN2, depending on the reaction conditions. masterorganicchemistry.commdpi.com
SN1 and SN2 Mechanistic Pathways
The bimolecular nucleophilic substitution (SN2) mechanism is characterized by a single concerted step where the nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. masterorganicchemistry.comnih.gov This process leads to an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com
In contrast, the unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism. masterorganicchemistry.com The initial and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com SN1 reactions are favored for substrates that can form stable carbocations and are typically characterized by a loss of stereochemical integrity. youtube.com For primary alkyl halides like the bromoethoxy group in this compound, the SN2 pathway is generally favored unless conditions are manipulated to promote the SN1 mechanism, such as the use of a non-nucleophilic, strongly ionizing solvent. youtube.com
Elimination Reactions for Olefin Formation
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form 4-(vinyloxy)-1,1'-biphenyl. This reaction proceeds in a single, concerted step where the base abstracts a proton from the carbon adjacent to the bromo-substituted carbon, and the bromide ion is simultaneously eliminated. The use of a bulky base can favor elimination over substitution.
Organometallic Transformations Involving the Bromoethoxy Group
The bromoethoxy group in this compound provides a handle for various organometallic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Formation and Reactivity of Grignard Reagents
The reaction of this compound with magnesium metal in an anhydrous ether solvent leads to the formation of the corresponding Grignard reagent. mnstate.edumasterorganicchemistry.comlibretexts.org This process involves the insertion of magnesium into the carbon-bromine bond, resulting in an organomagnesium halide. leah4sci.comyoutube.com It is crucial that the reaction is carried out under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water and other protic solvents. libretexts.orgleah4sci.comyoutube.com
Grignard reagents are potent nucleophiles and strong bases. mnstate.edumasterorganicchemistry.commasterorganicchemistry.com They readily react with a variety of electrophiles:
Carbonyl Compounds: They add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com With esters, they typically add twice to yield tertiary alcohols. masterorganicchemistry.commasterorganicchemistry.com
Carbon Dioxide: Reaction with carbon dioxide, followed by acidification, produces a carboxylic acid with one additional carbon atom. masterorganicchemistry.comlibretexts.orgyoutube.com
Epoxides: Grignard reagents attack the less substituted carbon of an epoxide ring in an SN2-like manner, leading to the formation of an alcohol after protonation. leah4sci.commasterorganicchemistry.com
A common side reaction in the formation of Grignard reagents is the coupling of the organic halide with the Grignard reagent itself, which in this case would lead to the formation of a biphenyl (B1667301) derivative. mnstate.eduyoutube.comlibretexts.org
| Electrophile | Product after Reaction with Grignard Reagent and Workup |
| Aldehyde | Secondary Alcohol |
| Ketone | Tertiary Alcohol |
| Ester | Tertiary Alcohol (double addition) |
| Carbon Dioxide | Carboxylic Acid |
| Epoxide | Alcohol |
Electrophilic Aromatic Substitution on the Biphenyl Core
The biphenyl system can undergo electrophilic aromatic substitution, and the presence of the 4-(2-bromoethoxy) group significantly influences the regioselectivity and reactivity of these transformations. nih.govyoutube.com The reactions of biphenyls are analogous to those of benzene, proceeding through an electrophilic substitution mechanism. nih.gov
The 4-(2-bromoethoxy) substituent is an activating group due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the aromatic ring. This increases the electron density of the biphenyl system, making it more susceptible to attack by electrophiles. youtube.com This activating nature directs incoming electrophiles to the ortho and para positions relative to the alkoxy group. youtube.com In the case of this compound, the para position on the substituted ring is already occupied by the second phenyl group. Therefore, substitution is anticipated to occur primarily at the positions ortho to the alkoxy group (positions 3 and 5).
The general mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.org The first, and rate-determining, step is the attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. acs.org The presence of the alkoxy group provides additional resonance stabilization to the carbocation intermediates formed during ortho and para attack, which is why these positions are favored. youtube.com The second step is the rapid removal of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. libretexts.org
Several classic electrophilic aromatic substitution reactions can be applied to the biphenyl core of this compound. These include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 4-(2-Bromoethoxy)-3-nitro-1,1'-biphenyl |
| Bromination | Br₂, FeBr₃ | 3-Bromo-4-(2-bromoethoxy)-1,1'-biphenyl |
| Chloromethylation | CH₂(OCH₃)₂, ClSO₃H, ZnI₂ | 4-(2-Bromoethoxy)-3-(chloromethyl)-1,1'-biphenyl |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-(2-Bromoethoxy)-3-alkyl-1,1'-biphenyl |
It is important to note that in substituted biphenyls, the two phenyl rings are often twisted relative to each other due to steric hindrance, which can affect the extent of electronic communication between the rings. libretexts.org However, the activating effect of the alkoxy group is expected to be the dominant factor in determining the site of electrophilic attack on the substituted ring.
Exploration of Radical Reactions in the Context of this compound
The this compound molecule possesses sites susceptible to radical reactions, both on the aromatic rings and on the bromoethyl side chain.
One potential radical reaction is the Wurtz-Fittig reaction, which can be used for the synthesis of biphenyl derivatives and proceeds via a free radical mechanism. rsc.org This involves the dehalogenation of aryl halides, followed by the coupling of the resulting aryl radicals. rsc.org
More relevant to the functionalization of the existing molecule are radical reactions initiated at the bromoethyl group or by attack on the aromatic system. For instance, studies on related compounds like 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) have shown that reactions with hydroxyl radicals (•OH) in the atmosphere can proceed through two competitive pathways: •OH addition to the aromatic ring and hydrogen abstraction from the ethoxy chain. researchgate.net This suggests that under radical conditions, this compound could undergo similar transformations.
The bromoethyl group is a key site for radical initiation. The carbon-bromine bond can be cleaved homolytically under the influence of radical initiators (e.g., AIBN) or photochemically to generate a primary alkyl radical. This radical could then participate in various subsequent reactions, such as addition to alkenes or hydrogen atom transfer processes.
Furthermore, radical substitution on the aromatic rings is a possibility. While less common than electrophilic substitution for arenes, it can occur under specific conditions. For example, the chlorination of alkanes in the presence of light proceeds through a free-radical substitution pathway. youtube.com
Table 2: Potential Radical Reactions Involving this compound
| Reaction Type | Initiator/Reagent | Potential Reaction Site | Possible Outcome |
| Radical-initiated addition | Radical Initiator (e.g., AIBN), Alkene | Bromoethyl group | Formation of a new C-C bond at the ethyl chain |
| Hydrogen Abstraction | Radical species (e.g., •OH) | Ethoxy group | Formation of a radical on the ethyl chain |
| Radical Addition to Aromatic Ring | Radical species (e.g., •OH) | Biphenyl core | Formation of hydroxylated biphenyl derivatives |
The study of radical reactions involving this compound opens avenues for further functionalization of the molecule, potentially leading to the synthesis of novel derivatives with tailored properties.
Spectroscopic and Structural Elucidation Techniques in Research on 4 2 Bromoethoxy 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(2-bromoethoxy)-1,1'-biphenyl. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (¹H) NMR Characterization
Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region, corresponding to the biphenyl (B1667301) protons, and the aliphatic region, for the protons of the bromoethoxy group.
The biphenyl unit gives rise to a complex series of signals in the downfield region of the spectrum, typically between 7.0 and 7.6 ppm. The protons on the unsubstituted phenyl ring will appear as a multiplet, while the protons on the substituted ring will show a characteristic AA'BB' splitting pattern due to the para-substitution. The protons ortho to the ether linkage are expected to be shifted to a higher frequency compared to those meta to it.
The protons of the bromoethoxy group will appear in the upfield region. The two methylene (B1212753) groups (-OCH₂- and -CH₂Br) will each give rise to a triplet, assuming coupling only to the adjacent methylene group. The methylene group attached to the oxygen atom (-OCH₂-) is expected to resonate at a lower chemical shift (around 4.3 ppm) compared to the methylene group attached to the bromine atom (-CH₂Br), which would be further downfield (around 3.6 ppm) due to the stronger deshielding effect of bromine.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (Biphenyl) | 7.0 - 7.6 | Multiplet (m) | - |
| -OCH₂- | ~ 4.3 | Triplet (t) | ~ 6 |
| -CH₂Br | ~ 3.6 | Triplet (t) | ~ 6 |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.
The biphenyl moiety will exhibit several signals in the aromatic region (typically 115-160 ppm). The carbon atom attached to the ether oxygen (C-4) will be significantly deshielded and appear at a lower field. The other quaternary carbon of the biphenyl group (C-1') will also be identifiable. The remaining aromatic carbons will appear in the expected regions, with their chemical shifts influenced by their position relative to the substituents.
The two aliphatic carbons of the bromoethoxy group will be observed in the upfield region of the spectrum. The carbon atom bonded to the oxygen (-OCH₂-) is expected to resonate around 68 ppm, while the carbon atom bonded to the bromine (-CH₂Br) will be at a higher field, around 30 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C (Biphenyl) | 115 - 160 |
| -OCH₂- | ~ 68 |
| -CH₂Br | ~ 30 |
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
While one-dimensional NMR provides significant structural information, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish the connectivity between adjacent protons. For this compound, a cross-peak would be expected between the signals of the -OCH₂- and -CH₂Br protons, confirming their adjacent positions in the bromoethoxy chain. Correlations between the aromatic protons of the biphenyl system would also help in assigning the specific protons within each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would show a cross-peak between the -OCH₂- proton signal and the -OCH₂- carbon signal, and another between the -CH₂Br proton signal and the -CH₂Br carbon signal. This would definitively assign the carbon signals of the bromoethoxy group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the -OCH₂- protons and the C-4 carbon of the biphenyl ring would confirm the attachment of the bromoethoxy group to the biphenyl moiety at that specific position.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected absorptions include:
C-O-C stretching: A strong, characteristic band for the aryl-alkyl ether linkage is expected in the region of 1250-1200 cm⁻¹.
C-Br stretching: A band in the fingerprint region, typically around 650-550 cm⁻¹, would indicate the presence of the bromoalkane group.
Aromatic C=C stretching: Several bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the biphenyl rings.
Aromatic C-H stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹.
Aliphatic C-H stretching: Absorptions due to the C-H stretching of the methylene groups in the bromoethoxy chain would be observed just below 3000 cm⁻¹.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch (Aryl-Alkyl Ether) | 1250 - 1200 |
| C-Br Stretch | 650 - 550 |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₄H₁₃BrO), HRMS would be used to confirm that the experimentally measured mass is consistent with the calculated exact mass. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, which would have nearly equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
The fragmentation pattern observed in the mass spectrum would also provide structural confirmation. Key expected fragmentation pathways would include:
Cleavage of the C-Br bond, resulting in a fragment ion corresponding to the loss of a bromine radical.
Alpha-cleavage of the ether linkage, leading to the formation of a biphenoxy radical and a bromoethyl cation, or vice versa.
Fragmentation of the bromoethoxy chain, such as the loss of ethylene oxide.
The analysis of these fragment ions helps to piece together the structure of the parent molecule and confirms the connectivity of the biphenyl and bromoethoxy moieties.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing
Electronic absorption spectroscopy, commonly performed using ultraviolet-visible (UV-Vis) light, is a powerful technique to probe the electronic structure of molecules containing chromophores. The biphenyl moiety in this compound acts as the primary chromophore, which is expected to exhibit strong absorption bands corresponding to π-π* electronic transitions. These transitions involve the promotion of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals within the conjugated system of the two phenyl rings.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the molecule's substitution pattern and its conformation. The presence of the 4-(2-bromoethoxy) group, an ether linkage, is anticipated to act as an auxochrome. The lone pairs of electrons on the oxygen atom can interact with the π-system of the adjacent phenyl ring, which typically results in a bathochromic (red) shift of the absorption maximum compared to unsubstituted biphenyl. The planarity of the biphenyl rings also significantly influences the electronic conjugation and, consequently, the absorption spectrum.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. For a compound like this compound, this technique would provide information about the geometry of the first electronic excited state and the pathways available for de-excitation. The emission spectrum is typically mirror-imaged to the lowest energy absorption band, and the energy difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter that quantifies the efficiency of the emission process.
Despite the utility of these techniques, a detailed search of scientific literature did not yield specific experimental UV-Vis absorption or fluorescence emission data for this compound. Therefore, a data table of its specific spectroscopic properties cannot be compiled at this time.
Table 1: Hypothetical Spectroscopic Data for this compound This table is for illustrative purposes only, as experimental data is not currently available in the public domain.
| Parameter | Expected Value/Range | Information Provided |
| UV-Vis Absorption | ||
| λmax (nm) | ~250-280 | Wavelength of maximum light absorption, related to π-π* transitions of the biphenyl chromophore. |
| Molar Absorptivity (ε) | >10,000 L·mol-1·cm-1 | Measure of how strongly the compound absorbs light at λmax. |
| Fluorescence Emission | ||
| λem (nm) | ~300-350 | Wavelength of maximum fluorescence emission. |
| Stokes Shift (nm) | >50 | Energy difference between absorption and emission maxima, related to structural relaxation in the excited state. |
| Quantum Yield (Φf) | Variable | Efficiency of the fluorescence process. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide an unambiguous structural determination of this compound, revealing critical details about its molecular geometry, conformation, and intermolecular interactions in the solid state.
A key structural parameter for any biphenyl derivative is the dihedral angle (torsion angle) between the planes of the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho-substituents (absent in this case) and the electronic stabilization gained from a more planar, conjugated system. For this compound, this angle would dictate the extent of π-conjugation across the molecule.
Furthermore, a crystal structure analysis would yield precise measurements of all bond lengths and bond angles. The geometry of the bromoethoxy substituent, including the C-O-C bond angle of the ether linkage and the conformation of the ethyl chain, would be fully elucidated. The analysis would also reveal the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions. Potential interactions could include van der Waals forces, C-H···π interactions, or halogen bonding involving the bromine atom, all of which influence the material's bulk properties.
A search of crystallographic databases and the scientific literature indicates that the single-crystal X-ray structure of this compound has not been reported. Consequently, it is not possible to provide a table of its crystallographic data.
Table 2: Key Parameters Obtainable from X-ray Crystallography of this compound This table outlines the type of data that would be generated from a crystallographic study. No experimental data is currently available.
| Parameter | Description | Significance |
| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the unit cell. |
| Space Group | e.g., P21/c | The set of symmetry operations for the crystal. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal. |
| Biphenyl Dihedral Angle | Torsion angle between the two phenyl rings. | Indicates the degree of planarity and electronic conjugation. |
| Bond Lengths (Å) | Precise distances between bonded atoms. | Confirms the covalent structure and can indicate bond order. |
| Bond Angles (°) | Angles between three connected atoms. | Defines the molecular geometry. |
| Intermolecular Contacts | Shortest distances between atoms of adjacent molecules. | Identifies non-covalent interactions like halogen bonding or π-stacking that stabilize the crystal packing. |
Theoretical and Computational Chemistry Applied to 4 2 Bromoethoxy 1,1 Biphenyl
Conformational Analysis and Energy Landscapes
Conformational analysis of biphenyl (B1667301) derivatives is a complex interplay of various factors. These include the stabilizing effects of π-π overlaps and the destabilizing steric repulsions between ortho substituents. ic.ac.uk In the case of 4-(2-Bromoethoxy)-1,1'-biphenyl, the bromoethoxy group can adopt multiple conformations, further complicating the energy landscape. The interactions between the bromine atom, the ether oxygen, and the biphenyl system define the low-energy conformations.
The energy landscape of a molecule describes the potential energy as a function of its conformational coordinates. For this compound, this landscape would reveal the most stable conformations (energy minima) and the energy barriers for transitioning between them (saddle points). nih.gov Understanding this landscape is crucial for predicting the molecule's behavior in different environments. nih.gov
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic properties of this compound. These methods solve the Schrödinger equation for the molecule, providing information about its electronic wavefunction, energy levels, and bonding characteristics. northwestern.edu
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is known for providing a good balance between accuracy and computational cost. DFT calculations can be employed to optimize the geometry of this compound, determining its most stable three-dimensional structure. nih.gov
Key properties that can be calculated using DFT include:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.
Electronic Properties: Ionization potential, electron affinity, and the distribution of electron density.
Thermodynamic Properties: Enthalpy of formation and Gibbs free energy.
For instance, DFT calculations on similar brominated aromatic compounds have been used to determine their optimized geometries and vibrational frequencies with good agreement with experimental data. nih.govnih.gov
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. uoc.gr These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3), and Coupled Cluster (CC) theory, can provide highly accurate results, though often at a higher computational expense than DFT. nih.govuoc.gr
For a molecule like this compound, ab initio methods can be used to:
Accurately calculate the rotational energy barrier of the biphenyl core. researchgate.net
Investigate weak intramolecular interactions, such as hydrogen bonding or halogen bonding.
Provide benchmark data for validating the results of less computationally demanding methods like DFT. arxiv.org
The choice of ab initio method and basis set is crucial for obtaining reliable results. uoc.gr For example, the MP2 method has been used to investigate non-covalent interactions in halogenated compounds. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its conformational changes and interactions with its environment over time. nih.govrsc.org
MD simulations can reveal:
Conformational Dynamics: How the molecule explores different conformations at a given temperature. nih.gov
Solvation Effects: The influence of a solvent on the molecule's structure and dynamics.
Intermolecular Interactions: How the molecule interacts with other molecules, which is crucial for understanding its behavior in condensed phases.
For example, MD simulations of similar organic molecules have been used to study their binding to proteins and to understand the conformational changes that occur upon binding. nih.gov
Prediction of Spectroscopic Properties
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Vibrational Spectroscopy (IR and Raman): DFT calculations are commonly used to predict the vibrational frequencies and intensities of a molecule. nih.gov These predicted spectra can be compared with experimental IR and Raman spectra to confirm the molecule's structure and assign its vibrational modes.
NMR Spectroscopy: Quantum chemical methods can predict the nuclear magnetic resonance (NMR) chemical shifts of the carbon and hydrogen atoms in the molecule. This information is invaluable for interpreting experimental NMR data.
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule, providing insights into its electronic transitions.
Below is a hypothetical table of predicted spectroscopic data for this compound, which would typically be generated from such calculations.
| Spectroscopic Property | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | |
| Biphenyl Protons | 7.2 - 7.8 |
| -OCH₂- Protons | 4.3 |
| -CH₂Br Protons | 3.7 |
| ¹³C NMR Chemical Shift (ppm) | |
| Biphenyl Carbons | 115 - 140 |
| -OCH₂- Carbon | 68 |
| -CH₂Br Carbon | 30 |
| Major IR Absorption Bands (cm⁻¹) | |
| C-H (aromatic) | 3030 - 3100 |
| C-H (aliphatic) | 2850 - 3000 |
| C-O-C stretch | 1240 |
| C-Br stretch | 650 |
Note: The values in this table are illustrative and would need to be confirmed by actual computational studies.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy structures that connect reactants and products. smu.edu
For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, computational modeling can:
Determine the Reaction Pathway: By calculating the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products. smu.edu
Calculate Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Investigate the Role of Catalysts or Solvents: Computational models can include these species to understand their effect on the reaction mechanism and energetics.
The complexity of modeling reaction mechanisms often requires sophisticated computational approaches to manage the numerous possible interactions and reaction pathways. arxiv.org
Advanced Applications and Functionalization Strategies for 4 2 Bromoethoxy 1,1 Biphenyl in Materials Science and Chemical Biology
Utility as a Key Synthetic Intermediate in Complex Organic Synthesis
The chemical structure of 4-(2-Bromoethoxy)-1,1'-biphenyl, featuring a reactive bromoethoxy group appended to a stable biphenyl (B1667301) core, makes it an invaluable intermediate in multi-step organic syntheses. sigmaaldrich.com The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, thereby enabling the construction of diverse molecular architectures.
The biphenyl unit itself can be synthesized through various established methods, such as the Suzuki or Gomberg-Bachmann reaction, providing a foundation for further elaboration. orgsyn.org The subsequent attachment of the 2-bromoethoxy side chain creates a handle for connecting the biphenyl moiety to other molecular fragments. This strategy has been employed in the synthesis of complex heterocyclic systems and other elaborate organic structures.
Integration into Functional Materials
The unique photophysical and electronic properties of the biphenyl unit make this compound an attractive precursor for the development of advanced functional materials.
Precursors for Organic Electronic Devices (e.g., OLEDs)
The biphenyl core is a common structural motif in materials designed for organic light-emitting diodes (OLEDs). samaterials.com Its rigid nature provides thermal stability, while its conjugated π-system facilitates charge transport. By functionalizing the biphenyl scaffold using intermediates like this compound, researchers can fine-tune the electronic properties of the resulting materials. For instance, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby influencing the color and efficiency of the OLED. The bromoethoxy group allows for the incorporation of these materials into larger polymeric structures or for their attachment to electrode surfaces.
Components in Liquid Crystalline Systems
The elongated and rigid structure of the biphenyl moiety is conducive to the formation of liquid crystalline phases. rsc.org By attaching flexible alkyl or alkoxy chains to the biphenyl core, it is possible to design molecules that exhibit mesomorphic behavior over a specific temperature range. The 2-bromoethoxy group of this compound provides a convenient point for introducing such flexible side chains. The resulting liquid crystals can find applications in display technologies and other electro-optical devices. The ability to form eutectic mixtures with other nematogens can lead to materials with broad nematic ranges. rsc.org
Strategic Design for Chemical Biology Applications
The biphenyl scaffold has also proven to be a valuable template for the design of biologically active molecules. The ability to readily functionalize this core structure allows for the optimization of binding affinity and selectivity for various biological targets.
Scaffolds for Enzyme Inhibitor Development (e.g., Sulfatase-2 Inhibitors)
Biphenyl-based compounds have been investigated as inhibitors of various enzymes, including sulfatases. nih.govnih.gov Sulfatase-2 (Sulf-2) is an enzyme implicated in cancer, making it an attractive therapeutic target. nih.gov Researchers have designed and synthesized biphenyl derivatives that can effectively inhibit this enzyme. nih.gov The this compound intermediate can be utilized to introduce specific functionalities that interact with the active site of the enzyme, leading to potent and selective inhibition. For example, the bromoethoxy group could be replaced by a sulfamate (B1201201) group, a known pharmacophore for sulfatase inhibition. nih.gov
Development of Chemical Probes and Ligands for Biological Systems
The development of chemical probes and ligands is crucial for understanding complex biological processes. The biphenyl scaffold can serve as a core structure for the design of such tools. nih.gov For instance, by incorporating fluorescent tags or reactive groups via the bromoethoxy functionality of this compound, it is possible to create probes that can be used to visualize and track biological molecules or to label specific proteins for further study. The biphenyl unit itself can act as a recognition element, binding to specific sites on proteins or other biomolecules.
Polymerization and Macromolecular Architectures via Bromoethoxy Reactivity
The presence of the bromoethoxy group on the this compound molecule provides a reactive site that is instrumental in the synthesis of a variety of polymers and complex macromolecular structures. This functionality allows the biphenyl-containing compound to be employed as an initiator, a monomer, or for post-polymerization functionalization, leading to materials with tailored properties.
A prominent application of the bromoethoxy group is in controlled radical polymerization (CRP) methods, particularly Atom Transfer Radical Polymerization (ATRP). wikipedia.org In ATRP, the carbon-bromine bond can be reversibly activated by a transition metal catalyst, typically a copper complex, to form a radical that initiates the polymerization of vinyl monomers. wikipedia.orgyoutube.com This process allows for the synthesis of polymers with well-defined molecular weights and low polydispersity (typically between 1.05 and 1.2). wikipedia.org The this compound acts as an initiator, incorporating the rigid and potentially liquid crystalline biphenyl moiety at one end of the polymer chain. cmu.edu This method is compatible with a wide range of functional monomers, enabling the creation of polymers with diverse functionalities along the polymer chain. cmu.edu
Beyond its role as an initiator, this compound can also function as a monomer in polycondensation reactions. For instance, it can be reacted with bisphenols or other difunctional nucleophiles to create polyethers containing the biphenyl unit within the main chain. Such polymers often exhibit desirable thermal and mechanical properties. The synthesis of high-performance engineering plastics like polyamides and polyimides through the polycondensation of diamine-containing biphenyl monomers demonstrates the utility of incorporating biphenyl units into polymer backbones. justia.com
Furthermore, the bromoethoxy group facilitates the post-polymerization modification of existing polymers. A polymer with nucleophilic side groups can be reacted with this compound to graft the biphenyl moiety onto the polymer backbone. This approach is valuable for modifying the surface properties of materials or for introducing specific functionalities.
The versatility of this compound in polymerization allows for the creation of various macromolecular architectures. nist.gov When used as an initiator in ATRP, it typically leads to the formation of linear, end-functionalized polymers. Its use as a monomer in polycondensation reactions can result in linear alternating copolymers. More complex architectures, such as graft copolymers, can be achieved through post-polymerization modification strategies.
The following table provides illustrative data for polymers synthesized utilizing the reactivity of halo-functionalized biphenyl-type compounds, showcasing the range of achievable polymer characteristics.
| Polymer Type | Role of Functionalized Biphenyl | Resulting Architecture | Mn ( g/mol ) | Đ (PDI) |
| Polystyrene | Initiator | End-functionalized linear | 5,600 - 7,500 | 1.12 - 1.15 |
| Poly(methyl methacrylate) | Initiator | End-functionalized linear | 6,350 - 7,780 | 1.11 - 1.35 |
| Polyacrylates | Initiator | End-functionalized linear | Varies | ~1.1 - 1.3 |
| Polyether | Monomer | Linear alternating copolymer | Varies | >1.5 |
Table 1: Representative data for polymers synthesized using functionalized biphenyls. Mn denotes the number-average molecular weight, and Đ (PDI) represents the polydispersity index. Data is based on typical results from ATRP and polycondensation reactions found in the literature. cmu.edu
Emerging Research Frontiers and Interdisciplinary Perspectives for 4 2 Bromoethoxy 1,1 Biphenyl
Sustainable Synthesis Approaches and Green Chemistry Principles
The synthesis of 4-(2-Bromoethoxy)-1,1'-biphenyl is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. peptide.com Key principles of green chemistry applicable to the synthesis of this compound include waste prevention, atom economy, the use of safer solvents, and design for energy efficiency. essentialchemicalindustry.orgacs.org
Traditional synthesis routes often involve multi-step processes with potentially hazardous reagents and solvents. orgsyn.org In contrast, sustainable approaches focus on minimizing waste by maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org For instance, catalytic processes are favored over stoichiometric ones as they are a primary source of waste reduction and offer economic and environmental benefits. youtube.com The use of enzymes can also be highly specific, often eliminating the need for protecting groups and reducing derivatization steps that generate waste. acs.org
Energy efficiency is another critical aspect, with a focus on conducting reactions at ambient temperature and pressure to minimize environmental and economic impacts. essentialchemicalindustry.orgacs.org The selection of solvents is also crucial, as they can account for a significant portion of the mass and environmental impact of a chemical process. skpharmteco.com Research is ongoing to identify greener solvent alternatives that are less toxic and have a smaller life cycle footprint. skpharmteco.com
Table 1: Comparison of Traditional vs. Sustainable Synthesis Approaches
| Principle | Traditional Approach | Sustainable Approach |
|---|---|---|
| Waste | Higher waste generation | Waste prevention prioritized peptide.comessentialchemicalindustry.org |
| Atom Economy | Often lower | Maximized incorporation of reactants into product acs.org |
| Reagents | May use hazardous substances | Use of less hazardous and safer chemicals youtube.com |
| Solvents | Conventional, potentially toxic solvents | Use of safer, greener solvents or solventless conditions skpharmteco.com |
| Energy | Potentially high energy requirements | Minimized energy consumption, ambient conditions preferred essentialchemicalindustry.orgacs.org |
| Catalysis | Use of stoichiometric reagents | Preference for catalytic and enzymatic processes acs.orgyoutube.com |
Flow Chemistry and Continuous Manufacturing of Biphenyl (B1667301) Ethers
Flow chemistry, a process where chemical reactions are run in a continuously flowing stream rather than in a batch, is revolutionizing the manufacturing of fine chemicals and pharmaceuticals, including biphenyl ethers. nih.govcontractpharma.com This technology offers significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, and easier scalability. ajinomoto.comeuropa.eu
Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and better product quality. ajinomoto.com The small reactor volumes in flow systems enhance safety, especially when dealing with highly exothermic or hazardous reactions. europa.eu This technology is particularly well-suited for high-temperature, high-pressure reactions, and those involving hazardous reagents. contractpharma.com
The transition from batch to continuous manufacturing is a key trend in the pharmaceutical industry, driven by the need for more efficient, cost-effective, and sustainable production methods. contractpharma.com Flow chemistry enables the automation and integration of multiple reaction steps, reducing the need for manual handling and isolation of intermediates. nih.gov This streamlined approach can significantly shorten the time-to-market for new chemical products. ajinomoto.com
Table 2: Key Parameters in Flow Chemistry for Biphenyl Ether Synthesis
| Parameter | Description | Advantage in Flow Chemistry |
|---|---|---|
| Flow Rate | The rate at which reactants are pumped through the reactor. | Precise control allows for optimization of reaction time. nih.gov |
| Temperature | The temperature at which the reaction is conducted. | Superior heat transfer allows for better temperature control and safety. europa.eu |
| Pressure | The pressure within the reactor system. | Enables reactions to be run at elevated pressures safely. contractpharma.com |
| Residence Time | The average amount of time a reactant spends in the reactor. | Easily adjusted by changing the flow rate or reactor volume. nih.gov |
| Mixing | The efficiency with which reactants are mixed. | Enhanced mixing leads to faster reaction rates and higher yields. europa.eu |
| Catalyst | Use of solid-supported or immobilized catalysts. | Facilitates catalyst recovery and reuse. nih.gov |
Application in Supramolecular Chemistry and Self-Assembly
The rigid biphenyl core and the flexible bromoethoxy chain of this compound make it an interesting building block for supramolecular chemistry and self-assembly. Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking. nih.govnih.gov
The bromine atom in the molecule can participate in halogen bonding, a directional interaction that can be used to control the assembly of molecules in the solid state. nih.gov The biphenyl unit can engage in π-π stacking interactions, further directing the formation of ordered supramolecular architectures. These self-assembly processes can lead to the formation of well-defined two-dimensional or three-dimensional structures with potential applications in materials science, such as in the development of organic electronic materials. osti.gov
The ability to form ordered structures through self-assembly is a key principle in the bottom-up fabrication of functional materials. By carefully designing the molecular structure, researchers can program the formation of specific supramolecular assemblies with desired properties.
Table 3: Supramolecular Interactions Involving Biphenyl Derivatives
| Interaction Type | Description | Potential Role in Assembly |
|---|---|---|
| Halogen Bonding | A non-covalent interaction involving a halogen atom. | Directs the formation of specific crystal packing. nih.gov |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | Can form robust networks in the solid state. nih.gov |
| π-π Stacking | An attractive, non-covalent interaction between aromatic rings. | Contributes to the stability of layered structures. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Play a general role in molecular packing. |
Advanced In Situ and Operando Characterization Methodologies
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and application of this compound, researchers are increasingly turning to advanced in situ and operando characterization techniques. These methods allow for the real-time monitoring of chemical processes as they occur, providing valuable insights that are not accessible through traditional ex situ analysis. researchgate.netnih.gov
In situ techniques probe a reaction mixture under conditions that are as close as possible to the actual reaction environment. mdpi.com Operando techniques go a step further by simultaneously measuring the catalytic performance or material properties while collecting spectroscopic or diffraction data. researchgate.net This allows for direct correlation between the structure and activity of a material under working conditions. mdpi.com
Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray diffraction can provide information on the evolution of chemical species, reaction intermediates, and changes in the solid-state structure during a reaction. europa.euresearchgate.net These advanced analytical tools are particularly powerful when coupled with flow reactors, enabling continuous, real-time analysis of the manufacturing process. mdpi.com
Table 4: Comparison of In Situ and Operando Characterization Techniques
| Technique | Information Provided | Application in Biphenyl Ether Synthesis |
|---|---|---|
| In Situ FTIR/Raman Spectroscopy | Vibrational modes of molecules, identification of functional groups and intermediates. europa.euresearchgate.net | Monitoring reaction progress and detecting transient species. |
| In Situ X-ray Diffraction (XRD) | Crystal structure, phase transitions, and catalyst evolution. mdpi.com | Studying the solid-state transformations during synthesis or catalysis. |
| In Situ Nuclear Magnetic Resonance (NMR) | Molecular structure and dynamics in the liquid phase. europa.eu | Elucidating reaction pathways and kinetics in solution. |
| Operando Mass Spectrometry | Identification of gaseous products and volatile intermediates. researchgate.net | Analyzing reaction off-gases and understanding reaction mechanisms. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the discovery and optimization of chemical processes, including those related to this compound. nih.govrsc.org These computational tools can analyze vast datasets to identify patterns, predict reaction outcomes, and suggest optimal reaction conditions, significantly reducing the time and cost of experimental work. nih.govlanl.gov
In the context of chemical synthesis, ML models can be trained on existing reaction data to predict the yield of a reaction under different conditions, such as temperature, solvent, and catalyst. lanl.gov This allows for the in silico optimization of reaction parameters before any experiments are conducted in the lab. AI can also be used for de novo drug design and to propose novel synthetic routes. nih.gov
The combination of AI with automated robotic systems, including flow chemistry platforms, creates a closed-loop "design-make-test-analyze" cycle that can autonomously explore chemical space and optimize reactions with minimal human intervention. lanl.gov This data-driven approach has the potential to revolutionize how new molecules and materials are discovered and developed. youtube.com
Table 5: Applications of AI/ML in the Chemical Lifecycle of this compound
| Application Area | AI/ML Tool/Technique | Potential Impact |
|---|---|---|
| Synthesis Planning | Retrosynthesis algorithms | Suggestion of novel and efficient synthetic pathways. lanl.gov |
| Reaction Optimization | Bayesian optimization, neural networks | Prediction of optimal reaction conditions for higher yield and purity. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Estimation of physical, chemical, and biological properties. |
| Process Control | Reinforcement learning | Real-time optimization of continuous manufacturing processes. nih.gov |
| Materials Discovery | Generative models | Design of new biphenyl-based molecules with desired properties. nih.gov |
Q & A
Q. What are the optimal synthetic routes for 4-(2-Bromoethoxy)-1,1'-biphenyl in laboratory settings?
The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Nucleophilic substitution : Reacting 1,1'-biphenyl derivatives with 2-bromoethanol under basic conditions (e.g., KCO) in polar aprotic solvents like DMF .
- Suzuki coupling : Using a brominated biphenyl precursor and a boronic acid/ester containing the ethoxy group, catalyzed by Pd(PPh) in toluene/water mixtures . Optimization includes controlling reaction time (12–24 hours) and temperature (80–110°C) to maximize yield and minimize side products.
Q. Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- X-ray crystallography : Resolves crystal structure and confirms substituent positions (e.g., Acta Crystallographica studies on similar brominated biphenyls) .
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with characteristic shifts for bromoethoxy groups (e.g., δ 3.7–4.2 ppm for OCHCHBr) .
- HPLC-MS : Assesses purity and detects impurities using reverse-phase columns (C18) with acetonitrile/water gradients .
Q. What is the solubility profile of this compound, and how does it influence experimental design?
The compound is sparingly soluble in polar solvents (e.g., methanol) but dissolves better in chloroform or DMSO . This impacts reaction solvent selection (e.g., DMSO for biological assays) and purification strategies (e.g., column chromatography with chloroform/hexane mixtures).
Advanced Research Questions
Q. How does the bromoethoxy substituent influence reactivity in cross-coupling reactions compared to chloro or iodo analogs?
The bromoethoxy group exhibits moderate reactivity in Suzuki couplings due to the C-Br bond’s balance between stability and activation. Compared to chloro (lower reactivity) and iodo (higher reactivity but less stable) analogs, bromoethoxy derivatives achieve higher yields in Pd-catalyzed reactions (70–85%) under milder conditions (80°C) . Computational studies (DFT) suggest bromine’s electronegativity enhances electrophilic aromatic substitution rates .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies may arise from:
- Purity variations : Use HPLC-MS to verify compound integrity (>95% purity) .
- Assay conditions : Standardize cell-based assays (e.g., fixed incubation times, controlled pH) to reduce variability .
- Structural analogs : Compare activities of derivatives (e.g., 4-(2-chloroethoxy)-1,1'-biphenyl) to isolate substituent effects .
Q. How can computational models predict the interaction of this compound with biological targets?
Q. What are the challenges in impurity profiling during synthesis, and how can they be addressed?
Common impurities include dehalogenated byproducts (e.g., 4-ethoxy-1,1'-biphenyl) and dimerization products. Mitigation strategies:
- Purification : Use silica gel chromatography with gradient elution (hexane → ethyl acetate) .
- Analytical rigor : Combine GC-MS for volatile impurities and LC-MS for non-volatiles .
Q. How to design experiments to study the metabolic stability of this compound?
- In vitro assays : Incubate with liver microsomes (human or rat) and monitor degradation via LC-MS. Track metabolites like biphenyl diols or brominated carboxylic acids .
- Isotope labeling : Synthesize C-labeled analogs to trace metabolic pathways using NMR or mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
